![molecular formula C7H7Br2NOS B2739425 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide CAS No. 1004784-47-7](/img/structure/B2739425.png)
2,5-dibromo-N,N-dimethylthiophene-3-carboxamide
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Overview
Description
“2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” is a chemical compound with the molecular formula C7H7Br2NOS . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” involves the dissolution of Compound S (5.0 g, 32 mmol) in 200 ml of dimethylformamide (DMF). Then, 11.5 g (64 mmol) of N-bromosuccinimide is added at room temperature, and the mixture is stirred at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of “2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” is represented by the InChI code: 1S/C7H7Br2NOS/c1-10(2)7(11)4-3-5(8)12-6(4)9/h3H,1-2H3 .Scientific Research Applications
Synthesis and Chemical Reactions
- The reaction of 2,5-dimethylthiophene with copper(II) nitrate has been studied, leading to the formation of products like 3-nitro-2,5-dimethyl-thiophene and 2,5-dimethyl-3-(5-methyl-2-thenyl)thiophene. This provides insight into the reactivity and potential applications of thiophene derivatives in chemical synthesis (Suzuki, Hidaka, Iwasa, Mishina, & Osuka, 1981).
- A study explored the reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio) cyanates under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines, showing the versatility of thiophene derivatives in heterocyclic chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Application in Antiviral Research
- Furan-carboxamide derivatives, including those with a 2,5-dimethyl-substituted thiophene moiety, have been identified as potent inhibitors of the influenza A H5N1 virus. This highlights the potential of thiophene derivatives in antiviral drug development (Yongshi et al., 2017).
Catalytic Reactions
- The formation of 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst was investigated, demonstrating the catalytic applications of thiophene derivatives in organic synthesis (Peeters, Jacobs, Eevers, & Geise, 1994).
Novel Synthetic Pathways
- Studies have shown novel synthetic pathways involving thiophene derivatives, such as the bromodecarboxylation of thiophenecarboxylic acids to yield 2,5-dibromo-3,4-dimethylthiophene (Zwanenburg & Wynberg, 2010).
Metallated Compound Synthesis
- The synthesis of 2,5-dilithiophospholes from 2,5-dibromo-3,4-dimethyl-1-phenylphosphole, providing an access to 2,5-difunctional phospholes, showcases another application area in organometallic chemistry (Deschamps & Mathey, 1998).
Safety and Hazards
The safety data sheet for a similar compound, 2,5-Dibromo-3-n-dodecylthiophene, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” with appropriate personal protective equipment and follow safety protocols.
properties
IUPAC Name |
2,5-dibromo-N,N-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NOS/c1-10(2)7(11)4-3-5(8)12-6(4)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWLETMBIYLAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(SC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dibromo-N,N-dimethylthiophene-3-carboxamide |
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